molecular formula C8H7BrFNO2 B14792725 2-(2-Amino-5-bromo-4-fluorophenyl)acetic acid

2-(2-Amino-5-bromo-4-fluorophenyl)acetic acid

Cat. No.: B14792725
M. Wt: 248.05 g/mol
InChI Key: SISPAVKTDPEBGK-UHFFFAOYSA-N
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Description

2-(2-Amino-5-bromo-4-fluorophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-bromo-4-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-bromo-4-fluorophenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The bromo and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield nitro derivatives, while nucleophilic substitution of the bromo group may produce azido derivatives.

Scientific Research Applications

2-(2-Amino-5-bromo-4-fluorophenyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2-Amino-5-bromo-4-fluorophenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of amino, bromo, and fluoro groups allows the compound to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Amino-5-bromo-4-fluorophenyl)acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the amino group, which imparts additional reactivity and potential for forming hydrogen bonds. This unique feature enhances its versatility in chemical synthesis and biological applications.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-(2-amino-5-bromo-4-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-5-1-4(2-8(12)13)7(11)3-6(5)10/h1,3H,2,11H2,(H,12,13)

InChI Key

SISPAVKTDPEBGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)N)CC(=O)O

Origin of Product

United States

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